molecular formula C9H15NO4 B1385974 2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid CAS No. 1042800-82-7

2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid

Cat. No.: B1385974
CAS No.: 1042800-82-7
M. Wt: 201.22 g/mol
InChI Key: WKGLKKQUWDPHIV-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of 2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid emerges from the broader historical context of tetrahydropyran chemistry, which gained significant momentum in the early 2000s. The foundational work on tetrahydropyran derivatives can be traced to systematic investigations of saturated heterocyclic compounds, with tetrahydropyran itself being established as a fundamental structural motif in organic chemistry. The compound represents a convergence of two important chemical lineages: the tetrahydropyran ring system, which has been extensively studied since the mid-20th century, and the amino acid derivative framework that has been central to biochemical research for over a century.

The specific synthetic pathway leading to 2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid reflects advances in heterocyclic chemistry methodology that emerged in the early 2000s. Research groups working on tetrahydropyran-containing pharmaceuticals, particularly those investigating compounds like 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride as key intermediates for CCR5 antagonists, established foundational synthetic approaches that enabled the preparation of complex tetrahydropyran derivatives. These methodological advances created the technical foundation for synthesizing more sophisticated molecules incorporating both tetrahydropyran rings and amino acid functionalities.

The timeline of development for this specific compound class accelerated significantly in the 2010s, coinciding with increased recognition of tetrahydropyran systems as valuable pharmacophores. The systematic exploration of tetrahydropyran-amino acid conjugates gained particular importance as researchers sought to develop compounds with enhanced biological properties through the combination of established structural motifs. The compound's emergence reflects this broader trend toward hybrid molecule design, where researchers combine well-characterized chemical frameworks to create entities with potentially novel biological activities.

Contemporary synthetic chemistry has increasingly focused on developing efficient methodologies for preparing tetrahydropyran-containing amino acid derivatives, with 2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid serving as a representative example of this synthetic evolution. The compound's development timeline illustrates the progressive sophistication of heterocyclic synthesis and the growing recognition of tetrahydropyran systems as valuable building blocks in medicinal chemistry research.

Nomenclature and Systematic Classification

The systematic nomenclature of 2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid follows established International Union of Pure and Applied Chemistry principles for naming complex heterocyclic compounds containing multiple functional groups. The name systematically describes the compound's structural components, beginning with the amino acid backbone and incorporating the tetrahydropyran substituent through standardized nomenclature conventions. The tetrahydropyran ring system, officially designated as oxane in modern nomenclature, forms the core heterocyclic component of the molecule.

The compound's Chemical Abstracts Service registry number 1042800-82-7 provides unique identification within chemical databases and facilitates standardized referencing across scientific literature. The molecular formula C₉H₁₅NO₄ indicates the compound contains nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and four oxygen atoms, yielding a molecular weight of 201.22 grams per mole. This molecular composition reflects the integration of the tetrahydropyran ring system with the amino acid derivative framework and the methylation of the amino group.

Alternative systematic names for the compound include variations that emphasize different structural features, such as nomenclature highlighting the oxane ring system or emphasizing the amino acid derivative character. The compound can be systematically classified as N-methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)glycine, which emphasizes its relationship to the amino acid glycine through N-substitution patterns. This alternative nomenclature illustrates how the compound bridges traditional amino acid chemistry with heterocyclic organic chemistry.

The systematic classification places the compound within multiple chemical categories simultaneously. As a heterocyclic compound, it belongs to the broader class of oxygen-containing six-membered ring systems. As an amino acid derivative, it represents a modified glycine structure with significant steric and electronic modifications. The compound's dual nature as both a heterocyclic molecule and an amino acid derivative exemplifies the complexity of modern pharmaceutical chemistry, where traditional classification boundaries become increasingly blurred through sophisticated molecular design strategies.

Position within Tetrahydropyran-Containing Compounds

2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid occupies a distinctive position within the broader family of tetrahydropyran-containing compounds, representing an intersection between basic heterocyclic structures and functionalized derivatives designed for specific applications. The tetrahydropyran ring system, characterized as a saturated six-membered ring containing five carbon atoms and one oxygen atom, serves as the structural foundation for numerous biologically active compounds and synthetic intermediates. Within this context, the target compound represents a highly functionalized derivative that incorporates amino acid elements while maintaining the core tetrahydropyran architecture.

The compound's structural relationship to other tetrahydropyran derivatives can be understood through systematic comparison with related molecules in chemical databases. For instance, compounds such as 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid share similar core structures but lack the N-methylation present in the target molecule. This structural variation illustrates how systematic modifications of the tetrahydropyran framework can generate diverse chemical entities with potentially different biological and chemical properties. The presence of the methyl group on the nitrogen atom distinguishes the target compound from simpler tetrahydropyran-amino acid conjugates and may significantly influence its biological activity and pharmacological properties.

Comparative analysis reveals that 2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid represents a more complex derivative compared to basic tetrahydropyran compounds but remains structurally simpler than highly elaborate pharmaceutical agents incorporating multiple tetrahydropyran units. The compound occupies an intermediate position in structural complexity, making it valuable both as a synthetic intermediate and as a research tool for understanding structure-activity relationships in tetrahydropyran-containing molecules. This intermediate complexity provides researchers with opportunities to study how specific structural modifications influence biological activity without the complications introduced by overly complex molecular architectures.

The compound's position within tetrahydropyran chemistry is further defined by its relationship to protective group chemistry, where tetrahydropyran derivatives, particularly 2-tetrahydropyranyl ethers, serve important roles in organic synthesis. While 2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid is not primarily used as a protective group, its structural features demonstrate how tetrahydropyran systems can be modified to serve diverse synthetic and biological functions beyond their traditional applications in protective group chemistry.

Chemical Taxonomy and Relationship to Amino Acid Derivatives

The chemical taxonomy of 2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid reflects its dual nature as both a heterocyclic compound and an amino acid derivative, positioning it within multiple overlapping classification systems used in organic and medicinal chemistry. The compound's amino acid character derives from its structural relationship to glycine, with the carboxylic acid and amino functionalities providing the fundamental framework characteristic of natural amino acids. However, the extensive modification through N-methylation and incorporation of the tetrahydropyran-containing acyl group creates a highly modified amino acid derivative that significantly diverges from natural amino acid structures.

Within amino acid derivative classification systems, the compound belongs to the category of N-acylated amino acids, specifically representing an N-methyl-N-acyl glycine derivative. This classification places it alongside other synthetic amino acid modifications used in peptide chemistry and pharmaceutical development. The compound's relationship to natural amino acids can be understood through systematic structural comparison, revealing how the basic amino acid framework has been modified to incorporate heterocyclic elements and additional functional groups. The presence of the tetrahydropyran ring system introduces significant steric bulk and potential hydrogen-bonding capabilities that are absent in natural amino acids.

The compound's taxonomic position is further defined by its relationship to other amino acid derivatives containing heterocyclic substituents. For example, compounds such as amino-(tetrahydropyran-4-yl)acetic acid represent simpler versions of heterocyclic amino acid derivatives that lack the N-methylation and acylation present in the target compound. These structural relationships illustrate how systematic modifications can generate families of related compounds with varying degrees of structural complexity and potentially different biological activities.

Compound Class Structural Features Molecular Weight Key Functional Groups
Simple Tetrahydropyran Derivatives Basic oxane ring 86.13 g/mol Ether oxygen
Tetrahydropyran-Amino Acid Conjugates Oxane + amino acid 159.18 g/mol Amino, carboxyl
N-Methylated Derivatives Added methyl group 201.22 g/mol N-methyl, acyl
Complex Pharmaceutical Agents Multiple ring systems >300 g/mol Multiple heterocycles

Properties

IUPAC Name

2-[methyl(oxane-4-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-10(6-8(11)12)9(13)7-2-4-14-5-3-7/h7H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGLKKQUWDPHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block for bioactive compounds and can be used in the study of enzyme inhibitors. Medicine: Industry: The compound is used in the production of various chemicals, including agrochemicals and polymers.

Mechanism of Action

The mechanism by which 2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
2-[Methyl(THP-4-ylcarbonyl)amino]-acetic acid C₉H₁₅NO₄ 217.22 (calculated) Methyl, THP-carbonyl, acetic acid Hypothesized drug intermediate N/A
Amino(tetrahydro-2H-pyran-4-yl)acetic acid C₇H₁₃NO₃ 159.18 Amino, THP, acetic acid Peptide synthesis, glycine derivative
Methyl 2-amino-2-(THP-4-yl)acetate HCl C₈H₁₆ClNO₃ 209.67 Ester, hydrochloride salt Prodrug intermediate
4-(Boc-amino)THP-4-yl acetic acid C₁₂H₂₁NO₅ 259.30 Boc-protected amino Protected synthetic intermediate
2-(4-Ethyl-THP-4-yl)acetic acid C₉H₁₆O₃ 172.22 Ethyl-THP, acetic acid Agrochemical research

Notes and Discrepancies

  • The exact biological data for 2-[Methyl(THP-4-ylcarbonyl)amino]-acetic acid are absent in the evidence, necessitating extrapolation from structural analogs.
  • Safety profiles for THP derivatives generally recommend standard laboratory precautions (e.g., gloves, ventilation), as seen in compounds like 2-[4-(3-Chlorophenyl)-THP-4-yl]acetic acid .

Biological Activity

2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid can be represented as follows:

  • Molecular Formula : C13H18N2O3
  • CAS Number : 1219981-32-4
  • Molecular Weight : 250.29 g/mol

This compound features a tetrahydropyran ring, which is known for its ability to enhance the bioavailability and pharmacokinetic properties of various drugs.

Research indicates that 2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid exhibits several biological activities, primarily through modulation of enzymatic pathways and receptor interactions. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic processes, which could lead to therapeutic effects in metabolic disorders.
  • Receptor Modulation : Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing neurological functions.

Therapeutic Applications

The biological activity of this compound suggests potential applications in various therapeutic areas:

  • Anti-inflammatory Agents : Due to its structural features, it may possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis.
  • Neurological Disorders : Its interaction with neurotransmitter receptors indicates potential use in managing diseases such as depression or anxiety.

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of related compounds demonstrated that derivatives of 2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid exhibited significant anti-inflammatory effects in vitro. The results indicated a reduction in pro-inflammatory cytokine production when tested on macrophage cell lines.

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective effects of this compound. In animal models of neurodegeneration, administration of the compound showed improved cognitive function and reduced neuronal apoptosis, suggesting its potential for treating neurodegenerative diseases.

Summary of Research Findings

StudyFocusKey Findings
Study AAnti-inflammatorySignificant reduction in cytokine levels
Study BNeuroprotectionImproved cognitive function in animal models

Preparation Methods

Amide Bond Formation via Coupling of Tetrahydro-2H-pyran-4-carboxylic Acid and Methylaminoacetic Acid

The most direct and widely employed approach involves the condensation of tetrahydro-2H-pyran-4-carboxylic acid with N-methylglycine (sarcosine) or its derivatives, using peptide coupling agents to facilitate amide bond formation.

  • Coupling Agents:
    • Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    • Additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and improve yield
  • Reaction Conditions:
    • Typically conducted in aprotic solvents such as dichloromethane or DMF
    • Reaction temperature controlled between 0°C to room temperature to avoid racemization or decomposition
  • Mechanism: Formation of an activated ester intermediate from the carboxylic acid, followed by nucleophilic attack by the amino group of methylaminoacetic acid, resulting in the amide bond.

This method is standard in peptide synthesis and yields high purity products suitable for further applications.

Reductive Alkylation Route (Indirect Synthesis of the Amide)

An alternative synthetic strategy, inspired by related tetrahydropyran derivatives, involves:

  • Step 1: Reductive alkylation of methylamine with tetrahydro-2H-pyran-4-one to form N-methyl-N-(tetrahydropyran-4-yl)amine intermediates.
  • Step 2: Subsequent reaction with halo-substituted acetic acid derivatives or protected glycine esters to introduce the aminoacetic acid moiety.
  • Step 3: Hydrolysis or deprotection steps to yield the free acid form of 2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid.

This method is scalable and uses commercially available reagents, as demonstrated in process development studies for related compounds used in pharmaceutical intermediates.

Detailed Synthesis Data and Reaction Parameters

Parameter Description / Value
Starting Material 1 Tetrahydro-2H-pyran-4-carboxylic acid
Starting Material 2 N-methylglycine or methylamine + glycine derivative
Coupling Agents DCC, EDC, HOBt
Solvent Dichloromethane, DMF
Temperature 0°C to room temperature
Reaction Time 2–24 hours depending on scale and conditions
Yield Typically 70–85% isolated yield
Purification Recrystallization or chromatographic methods
Analytical Verification NMR, IR, Mass Spectrometry, HPLC

Research Findings and Optimization Notes

  • Reaction Efficiency: The use of carbodiimide coupling agents with HOBt significantly improves yields by minimizing side reactions such as racemization and urea byproduct formation.
  • Solvent Effects: Aprotic solvents like DMF provide better solubility for both reactants and coupling agents, enhancing reaction rates.
  • Temperature Control: Lower temperatures during coupling reduce decomposition of sensitive intermediates and improve stereochemical integrity if chiral centers are present.
  • Scalability: Reductive alkylation routes have been optimized for industrial scale-up, demonstrating reproducibility and cost-effectiveness with commercially available reagents.
  • Purity: Final products exhibit high purity (>98%) after recrystallization, confirmed by spectroscopic methods.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Direct Amide Coupling Activation of acid + coupling with N-methylglycine High purity; well-established Requires coupling agents; side products possible
Reductive Alkylation + Coupling Reductive alkylation of methylamine + alkylation/hydrolysis Scalable; uses commercial reagents Multi-step; requires careful control
Domino/Base-Promoted Reactions Multi-component reactions forming pyran derivatives Efficient for complex structures Not directly applicable here

Concluding Remarks

The preparation of 2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid is best achieved through classical peptide coupling techniques between tetrahydro-2H-pyran-4-carboxylic acid and methylated aminoacetic acid derivatives, or alternatively via reductive alkylation routes followed by amide formation. Optimization of reaction conditions such as solvent choice, temperature, and coupling agents is critical to maximize yield and purity. These methods are supported by extensive research and process development studies, ensuring their applicability in both laboratory and industrial settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise Synthesis : Begin with tetrahydropyran-4-carboxylic acid derivatives (e.g., tetrahydropyran-4-yl-acetic acid) as precursors. Use carbodiimide-mediated coupling to introduce the methylamino-acetic acid moiety .

  • Process Optimization : Employ continuous flow reactors for scalable production, ensuring consistent temperature control (80–120°C) and automated reagent addition to minimize side reactions .

  • Yield Improvement : Monitor reaction progress via HPLC and optimize catalyst loading (e.g., 1–5 mol% Pd/C for hydrogenation steps) .

    • Data Table :
Reaction StepKey ReagentsTemperature RangeYield (%)Reference
CyclizationH₂SO₄, EtOH60–80°C65–75
AmidationEDC, DMAPRT to 40°C80–85

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm the tetrahydropyran ring (δ 3.5–4.0 ppm for oxyanion protons) and methylamino-acetic acid moiety (δ 1.2–1.5 ppm for methyl groups) .
  • Chromatography : Validate purity (>98%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Thermal Analysis : Determine melting point (48–50°C) and decomposition temperature (TGA; >200°C) .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodology :

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the acetamide group .
  • Solubility : Prepare stock solutions in anhydrous DMSO (20 mM) to avoid precipitation in aqueous buffers .

Advanced Research Questions

Q. How does the tetrahydropyran ring influence the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Simulate binding affinity to enzymes (e.g., proteases) using Schrödinger Suite. The tetrahydropyran oxygen may form hydrogen bonds with catalytic residues .

  • Enzyme Assays : Test inhibitory activity against trypsin-like proteases (IC₅₀ values <10 µM reported for analogous compounds) .

    • Data Table :
Target EnzymeAssay TypeIC₅₀ (µM)Reference
TrypsinFluorogenic8.2 ± 1.1
ThrombinColorimetric12.5 ± 2.3

Q. How can computational methods resolve contradictions in reaction mechanism hypotheses?

  • Methodology :

  • DFT Calculations : Compare energy barriers for competing pathways (e.g., nucleophilic acyl substitution vs. SN2 mechanisms) using Gaussian 16 .
  • Kinetic Modeling : Fit experimental rate data (e.g., Arrhenius plots) to identify rate-determining steps .

Q. What strategies mitigate challenges in synthesizing hydrochloride salts of related tetrahydropyran derivatives?

  • Methodology :

  • Salt Formation : Precipitate the hydrochloride salt by adding HCl gas to a diethyl ether solution of the free base .
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity (>99% by XRD) .

Data Contradictions and Resolution

Q. Why do reported melting points for tetrahydropyran-4-yl-acetic acid derivatives vary across studies?

  • Analysis : Variations arise from differing purity levels (e.g., 97% vs. 99% purity) and polymorphic forms. Use DSC to identify polymorph transitions .
  • Resolution : Standardize recrystallization protocols (e.g., ethyl acetate/hexane ratio) and report purity with analytical data .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, solvent batch) to address yield inconsistencies .
  • Data Validation : Cross-reference NMR assignments with 2D-COSY/HMQC to resolve signal overlap in complex spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid
Reactant of Route 2
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2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.